2-[5-(3-chlorobenzyl)-2-imino-1,3-thiazol-3(2H)-yl]-1-(4-fluorophenyl)ethanone
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Overview
Description
2-[5-(3-chlorobenzyl)-2-imino-1,3-thiazol-3(2H)-yl]-1-(4-fluorophenyl)ethanone is a complex organic compound that features a thiazole ring, a chlorobenzyl group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3-chlorobenzyl)-2-imino-1,3-thiazol-3(2H)-yl]-1-(4-fluorophenyl)ethanone typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the chlorobenzyl and fluorophenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-[5-(3-chlorobenzyl)-2-imino-1,3-thiazol-3(2H)-yl]-1-(4-fluorophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[5-(3-chlorobenzyl)-2-imino-1,3-thiazol-3(2H)-yl]-1-(4-fluorophenyl)ethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-(3-chlorobenzyl)-2-imino-1,3-thiazol-3(2H)-yl]-1-(4-fluorophenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **2-[5-(3-chlorobenzyl)-2-imino-1,3-thiazol-3(2H)-yl]-1-phenylethanone
- **2-[5-(3-chlorobenzyl)-2-imino-1,3-thiazol-3(2H)-yl]-1-(4-methylphenyl)ethanone
Uniqueness
2-[5-(3-chlorobenzyl)-2-imino-1,3-thiazol-3(2H)-yl]-1-(4-fluorophenyl)ethanone is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical properties and biological activities. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
CAS No. |
6077-81-2 |
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Molecular Formula |
C18H14ClFN2OS |
Molecular Weight |
360.8 g/mol |
IUPAC Name |
2-[5-[(3-chlorophenyl)methyl]-2-imino-1,3-thiazol-3-yl]-1-(4-fluorophenyl)ethanone |
InChI |
InChI=1S/C18H14ClFN2OS/c19-14-3-1-2-12(8-14)9-16-10-22(18(21)24-16)11-17(23)13-4-6-15(20)7-5-13/h1-8,10,21H,9,11H2 |
InChI Key |
ITEQVDYEAZMLOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC2=CN(C(=N)S2)CC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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